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Compound of Interest

Compound Name: RO-28-1675

Cat. No.: B15614414

A deep dive into the efficacy and mechanisms of two prominent glucokinase activators reveals
a landscape of both promise and challenge in the development of this class of anti-diabetic
agents. While Dorzagliatin has emerged as a clinically successful therapeutic, RO-28-1675
remains a preclinical entity with a less defined trajectory. This guide provides a comprehensive
comparison based on available scientific data.

Introduction

Glucokinase (GK) activators are a class of drugs designed to treat type 2 diabetes by targeting
the enzyme glucokinase, which acts as a glucose sensor in the body. By enhancing the activity
of glucokinase, these agents aim to improve glucose-stimulated insulin secretion from
pancreatic [3-cells and increase glucose uptake and glycogen synthesis in the liver. This dual
mechanism of action holds the potential for robust glycemic control. This guide compares the
efficacy, mechanism of action, and available data for two such compounds: Dorzagliatin, a
novel glucokinase activator approved for use in China, and RO-28-1675, a preclinical
glucokinase activator.

Mechanism of Action: A Tale of Two Activators

Both Dorzagliatin and RO-28-1675 are allosteric activators of glucokinase, meaning they bind
to a site on the enzyme distinct from the glucose-binding site to enhance its activity.[1][2]
However, the nuances of their interaction with the glucokinase enzyme appear to be a critical
determinant of their clinical success.
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Dorzagliatin is described as a dual-acting glucokinase activator, impacting both pancreatic and
hepatic glucokinase.[3] It binds to an allosteric site on glucokinase, inducing a conformational
change that increases the enzyme's affinity for glucose.[1] This leads to enhanced glucose
phosphorylation in both pancreatic 3-cells, resulting in improved insulin secretion, and in
hepatocytes, leading to increased glucose uptake and glycogen synthesis.[1] Notably,
Dorzagliatin's binding is glucose-dependent and it preferentially binds to the closed, active
conformation of glucokinase, which may prevent overstimulation of the enzyme at low glucose
levels and explain its favorable safety profile regarding hypoglycemia.[4][5]

RO-28-1675 is also a potent allosteric glucokinase activator.[2] Preclinical studies have shown
that it activates glucokinase by increasing its affinity for glucose and its maximal velocity
(Vmax).[6] It has been demonstrated to enhance glucose-stimulated insulin secretion from
isolated pancreatic islets and increase glucose uptake in hepatocytes in rodent models.[6]

Signaling Pathway of Glucokinase Activation

The activation of glucokinase by both Dorzagliatin and RO-28-1675 initiates a cascade of
events within pancreatic 3-cells and hepatocytes to regulate glucose homeostasis.
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Caption: Signaling pathway of glucokinase activators in pancreatic (3-cells and hepatocytes.

Efficacy Comparison

A direct head-to-head clinical comparison of Dorzagliatin and RO-28-1675 is not possible as
RO-28-1675 has not progressed to clinical trials. The available data for comparison is therefore
limited to preclinical findings for RO-28-1675 versus the extensive clinical trial data for

Dorzagliatin.
Parameter RO-28-1675 Dorzagliatin
Not explicitly stated in the
Glucokinase Activation (EC50) 54 nM[2] same format, but demonstrates
dose-dependent activation[4]
, Improves glucose-stimulated
Enhances glucose-stimulated ) ) o
) o ) ) o insulin secretion in a dose- and
In Vitro Activity insulin secretion in isolated rat

o glucose-dependent manner in
pancreatic islets.[6] ] o
human islet perifusions.[4][5]

Reduces blood glucose levels
in wild-type mice (50 mg/kg, Preclinical studies in animal
) ) p.o.).[2] Prevents models have shown
In Vivo Animal Models ) . . .
hyperglycemia developmentin  upregulation of GK protein
diet-induced obese mice with expression.[7]

chronic administration.[6]

) o ) Data not readily available in
Oral Bioavailability (Mice) 92.8%][2] )
the provided search results.

Clinical Efficacy of Dorzagliatin

Dorzagliatin has undergone extensive clinical evaluation, demonstrating significant efficacy in
patients with type 2 diabetes.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b15614414?utm_src=pdf-body-img
https://www.benchchem.com/product/b15614414?utm_src=pdf-body
https://www.benchchem.com/product/b15614414?utm_src=pdf-body
https://www.benchchem.com/product/b15614414?utm_src=pdf-body
https://www.medchemexpress.com/Ro_28-1675.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC12278794/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4364845/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12278794/
https://diabetesjournals.org/diabetes/article/74/8/1374/158182/Functional-and-Mechanistic-Explanation-for-the
https://www.medchemexpress.com/Ro_28-1675.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4364845/
https://synapse.patsnap.com/article/what-clinical-trials-have-been-conducted-for-dorzagliatin
https://www.medchemexpress.com/Ro_28-1675.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15614414?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative

Check Availability & Pricing

. . Key Efficacy

Clinical Trial Phase Treatment .
Endpoints
HbAlc Reduction:

Dorzagliatin 75 mg -1.07% with
SEED Study ) o
1] BID vs. Placebo in Dorzagliatin vs.
(Monotherapy)

drug-naive patients

-0.50% with placebo
at 24 weeks.[7]

DAWN Study (Add-on

to Metformin)

Dorzagliatin 75 mg
BID + Metformin vs.

Placebo + Metformin

HbAlc Reduction:
-1.02% with
Dorzagliatin vs.
-0.36% with placebo
at 24 weeks.[3]

Phase Il Study

Dorzagliatin (various

doses) vs. Placebo

Showed dose-
dependent reductions
in HbAlc.[3]

SENSITIZE Study

Single dose of

Dorzagliatin

Restores glucokinase
enzyme activity and
improves B-cell
glucose sensitivity in
individuals with
impaired glucose

tolerance.[8]

Experimental Protocols

In Vitro Glucokinase Activation Assay (for RO-28-1675)

A common method to determine the half-maximal effective concentration (EC50) of a

glucokinase activator is a luminescence-based assay.
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Caption: Workflow for an in vitro glucokinase activation assay.
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Methodology:

Reagent Preparation: An assay buffer is prepared containing a fixed concentration of ATP
and glucose.

Enzyme Addition: Purified recombinant human glucokinase is added to the wells of a
microplate.

Compound Addition: RO-28-1675 is added to the wells at a range of concentrations.

Incubation: The plate is incubated to allow the compound to interact with the enzyme and for
the enzymatic reaction (glucose phosphorylation) to proceed.

Detection: A kinase detection reagent (e.g., Kinase-Glo®) is added. This reagent measures
the amount of ATP remaining in the well. The amount of ATP consumed is proportional to the
glucokinase activity.

Measurement: Luminescence is measured using a plate reader.

Data Analysis: The luminescence signal is plotted against the compound concentration, and
the EC50 value is calculated, representing the concentration at which the compound elicits a
half-maximal response.

Clinical Trial Protocol for Dorzagliatin (Example: SEED
Study)

The SEED (Safety and Efficacy Evaluation of Dorzagliatin) study was a Phase IIl, randomized,
double-blind, placebo-controlled trial.

Methodology:
» Patient Population: Drug-naive patients with type 2 diabetes.

» Randomization: Patients were randomized to receive either Dorzagliatin (75 mg twice daily)
or a matching placebo.
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o Treatment Period: The double-blind treatment period was 24 weeks, followed by a 28-week
open-label extension where all patients received Dorzagliatin.

e Primary Endpoint: The primary efficacy endpoint was the change in HbAlc from baseline to
week 24.[7]

» Secondary Endpoints: Included changes in fasting plasma glucose, 2-hour postprandial
glucose, and assessment of B-cell function using HOMA2-(3.

o Safety Assessments: Adverse events were monitored throughout the study.

Safety and Tolerability

Dorzagliatin: Across multiple clinical trials, Dorzagliatin has been shown to be well-tolerated
with a favorable safety profile.[3] The incidence of hypoglycemia is low, and there have been no
reports of severe hypoglycemia.[3] Some studies have noted a mild, transient increase in
triglycerides.[3]

RO-28-1675: As a preclinical compound, comprehensive safety and toxicology data in humans
are not available. It is worth noting that the development of several earlier glucokinase
activators was halted due to issues with hypoglycemia, loss of efficacy over time, and adverse
effects on lipid profiles.[9][10]

Conclusion

The comparison between Dorzagliatin and RO-28-1675 highlights the significant hurdles in the
development of glucokinase activators. While both compounds share a common mechanism of
action, their developmental stages and available data are vastly different.

Dorzagliatin stands out as a clinical success story, having demonstrated robust and sustained
glycemic control with a favorable safety profile in a comprehensive clinical trial program.[3][7]
Its unique binding characteristics to the glucokinase enzyme may contribute to its efficacy and
safety.

RO-28-1675 remains a potent glucokinase activator at the preclinical stage. While initial in vitro
and in vivo data in animal models are promising, the lack of clinical data makes it impossible to
draw conclusions about its potential efficacy and safety in humans. The historical challenges
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faced by other glucokinase activators in clinical development underscore the long and
uncertain path from a promising preclinical compound to an approved therapeutic.

For researchers and drug development professionals, the story of Dorzagliatin offers valuable
insights into the properties that may define a successful glucokinase activator, while the status
of RO-28-1675 serves as a reminder of the rigorous evaluation required to translate preclinical
potential into clinical reality.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15614414#comparing-ro-28-1675-and-dorzagliatin-
efficacy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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